An In-depth Technical Guide to the Solubility of 2-Methylisonicotinic Acid in Organic Solvents
An In-depth Technical Guide to the Solubility of 2-Methylisonicotinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 2-methylisonicotinic acid, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. This guide includes illustrative data, step-by-step methodologies for common analytical techniques, and logical workflow diagrams to aid researchers in their experimental design and execution.
Introduction to 2-Methylisonicotinic Acid
2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic organic compound with the chemical formula C₇H₇NO₂. Its structure, featuring a pyridine ring with a carboxylic acid group at the 4-position and a methyl group at the 2-position, makes it a versatile building block in organic synthesis. It serves as an important raw material and intermediate for pharmaceuticals, agrochemicals, and dyestuffs. Understanding its solubility in various organic solvents is crucial for process development, formulation, purification, and quality control in these applications.
Quantitative Solubility Data
As of the date of this guide, specific quantitative data on the solubility of 2-methylisonicotinic acid in a wide range of organic solvents is not extensively reported in publicly accessible literature. To assist researchers in the presentation of their findings, the following table provides an illustrative example of how such data can be structured.
Table 1: Illustrative Solubility of 2-Methylisonicotinic Acid in Various Organic Solvents at 25°C (298.15 K)
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (Mole Fraction, x) |
| Methanol | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Ethanol | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Acetone | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Isopropanol | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Ethyl Acetate | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Dichloromethane | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Acetonitrile | 25 | [Hypothetical Value] | [Hypothetical Value] |
| N,N-Dimethylformamide | 25 | [Hypothetical Value] | [Hypothetical Value] |
Note: The values in this table are for illustrative purposes only and are not based on experimental data. Researchers should determine these values experimentally.
Experimental Protocols for Solubility Determination
The following section details robust and widely accepted methodologies for determining the equilibrium solubility of 2-methylisonicotinic acid in organic solvents.
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]
Objective: To prepare a saturated solution of 2-methylisonicotinic acid in a chosen organic solvent at a constant temperature.
Materials:
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2-Methylisonicotinic acid (solid, high purity)
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Organic solvent of interest (HPLC grade or higher)
-
Glass vials or flasks with airtight screw caps or stoppers
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Orbital shaker or magnetic stirrer with temperature control (e.g., a thermostatically controlled water bath)
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Analytical balance
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Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
Procedure:
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Preparation: Add an excess amount of solid 2-methylisonicotinic acid to a vial. The excess is crucial to ensure that the solution reaches equilibrium with the solid phase.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
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Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C, 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][2] Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed container to remove any undissolved microparticles.[2] This step is critical to prevent contamination of the sample with solid material, which would lead to an overestimation of solubility.
The concentration of 2-methylisonicotinic acid in the filtered saturated solution can then be determined using one of the analytical methods described below.
This is a straightforward method for determining solubility, particularly in volatile solvents.[4][5][6]
Objective: To determine the mass of dissolved solute in a known mass or volume of the saturated solution.
Procedure:
-
Sample Collection: Pipette a precise volume (e.g., 5 or 10 mL) of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish or beaker.[6]
-
Weighing the Solution: Immediately weigh the dish containing the solution to determine the total mass of the sample.
-
Solvent Evaporation: Place the dish in a ventilated oven at a temperature sufficient to evaporate the solvent but well below the decomposition temperature of 2-methylisonicotinic acid. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Drying to Constant Mass: Continue drying the residue until a constant mass is achieved (i.e., the mass does not change between successive weighings after cooling in a desiccator).[6]
-
Calculation:
-
Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)
-
Solubility is typically expressed as grams of solute per 100 mL or 100 g of solvent.
-
This method is suitable if 2-methylisonicotinic acid has a significant chromophore that absorbs UV-Vis radiation, which is common for pyridine derivatives.[7]
Objective: To determine the concentration of the solute in the saturated solution by measuring its absorbance of light.
Procedure:
-
Determine Maximum Wavelength (λmax): Prepare a dilute solution of 2-methylisonicotinic acid in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). Pyridine and its derivatives typically show absorption maxima in the UV range, for example, around 250-265 nm.[7]
-
Prepare Standard Solutions: Create a series of standard solutions of known concentrations of 2-methylisonicotinic acid in the same solvent.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.
-
Analyze the Saturated Solution: Take the clear, filtered saturated solution obtained from the shake-flask method and dilute it with a known factor using the same solvent, so that its absorbance falls within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which represents its solubility.
HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.[8][9][10]
Objective: To separate and quantify the concentration of 2-methylisonicotinic acid in the saturated solution.
Procedure:
-
Method Development: Develop an appropriate HPLC method (e.g., reverse-phase HPLC) with a suitable column, mobile phase, and detector (e.g., UV detector set at the λmax of the compound) that can effectively separate and quantify 2-methylisonicotinic acid.[10]
-
Prepare Standard Solutions: Prepare a series of standard solutions of 2-methylisonicotinic acid with known concentrations in the mobile phase or a compatible solvent.
-
Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Create a calibration curve by plotting peak area against concentration.
-
Analyze the Saturated Solution: Take the clear, filtered saturated solution and dilute it with a known factor using the mobile phase or a compatible solvent to bring its concentration into the linear range of the calibration curve.
-
Inject Sample: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the solubility of 2-methylisonicotinic acid in the organic solvent.[10]
Mandatory Visualizations
The following diagrams illustrate the logical and experimental workflows for determining the solubility of 2-methylisonicotinic acid.
Caption: Logical workflow for solubility determination.
Caption: Experimental workflow for the Shake-Flask Method.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. pharmajournal.net [pharmajournal.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. blog.brewerscience.com [blog.brewerscience.com]
- 10. pharmaguru.co [pharmaguru.co]
